Cas no 1256360-59-4 (N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine)

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a boronic ester derivative featuring a fluorinated aromatic core and an amine-functionalized side chain. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and handling under ambient conditions, while the fluorine substituent offers potential for further functionalization. The propan-1-amine moiety provides additional reactivity for derivatization or conjugation. Its well-defined structure and compatibility with palladium-catalyzed transformations make it a valuable reagent in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic ester functionality.
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine structure
1256360-59-4 structure
Product Name:N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
CAS No:1256360-59-4
MF:C16H25BFNO2
MW:293.184608221054
MDL:MFCD18087741
CID:828537
PubChem ID:53217289
Update Time:2025-06-08

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
    • 2-(Propylaminomethyl)-5-fluorophenylboronic acid pinacol ester
    • AK-85343
    • ANW-66016
    • CTK8C1176
    • KB-15900
    • MolPort-015-144-032
    • X0493
    • 1256360-59-4
    • N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
    • CS-0175949
    • 2-(Propylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
    • Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • AKOS016004788
    • {[4-FLUORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}(PROPYL)AMINE
    • BS-19932
    • SB82461
    • DB-364258
    • MFCD18087741
    • N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine
    • F73842
    • DTXSID00682380
    • MDL: MFCD18087741
    • Inchi: 1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
    • InChI Key: YIUAXEAMKCUMFH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(CNCCC)=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • Exact Mass: 293.1962374g/mol
  • Monoisotopic Mass: 293.1962374g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Pricemore >>

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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256360-59-4)N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
Order Number:A1046246
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):436.0
Email:sales@amadischem.com

Additional information on N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine (CAS No. 1256360-59-4): A Comprehensive Overview

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine (CAS No. 1256360-59-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is notable for its unique structural features and potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is characterized by a fluoro-substituted benzene ring linked to a boron-containing dioxaborolane moiety and an amine group. The presence of the fluoro substituent and the boron-containing functional group imparts unique chemical and biological properties to the molecule. These features make it an attractive candidate for various medicinal applications.

One of the key aspects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is its synthetic accessibility. The compound can be synthesized through a series of well-established organic reactions. A common approach involves the coupling of 4-fluoroaniline with 2-bromoacetophenone followed by the formation of the boronate ester using bis(pinacolato)diboron. This synthetic route has been extensively studied and optimized to achieve high yields and purity levels.

Recent research has highlighted the potential of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine in various biological contexts. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, it has been investigated for its potential as a scaffold for developing new drugs targeting specific receptors or enzymes.

In the realm of cancer research, N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has shown promise as a lead compound for developing anti-cancer agents. Its ability to interact with specific proteins involved in cell proliferation and apoptosis makes it a valuable tool in drug discovery efforts. Several studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models.

The pharmacological properties of N-(4-fluoro-N-(tetrahydrofuran)-N'-((tetrahydrofuran)methylidene)-benzenecarboximidamide (a related compound) have also provided insights into the potential therapeutic applications of similar structures. These findings suggest that compounds with similar structural motifs may exhibit beneficial effects in treating various diseases.

Furthermore, the use of computational methods such as molecular docking and molecular dynamics simulations has played a crucial role in understanding the interactions between N-(4-fluoro-N-(tetrahydrofuran)-N'-((tetrahydrofuran)methylidene)-benzenecarboximidamide and its biological targets. These computational tools have helped researchers identify key binding sites and optimize the structure for improved activity.

In conclusion, N-(4-fluoro-N-(tetrahydrofuran)-N'-((tetrahydrofuran)methylidene)-benzenecarboximidamide (CAS No. 1256360-59-4) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing therapeutic strategies for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256360-59-4)N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
A1046246
Purity:99%
Quantity:5g
Price ($):436.0
Email